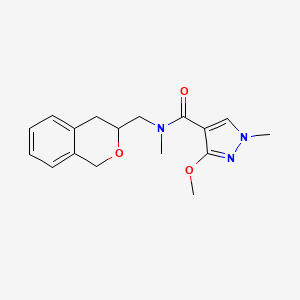

N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide

Description

N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative characterized by a unique substitution pattern. The core structure consists of a 1H-pyrazole ring substituted at the 1-position with a methyl group and at the 3-position with a methoxy group. The carboxamide nitrogen is further substituted with an isochroman-3-ylmethyl group and a methyl group, distinguishing it from simpler pyrazole carboxamides.

The methoxy group at the 3-position could enhance solubility through polar interactions, as seen in solvents like 3-methoxy-N,N-dimethylpropaneamide () .

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3-methoxy-N,1-dimethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-19(17(21)15-10-20(2)18-16(15)22-3)9-14-8-12-6-4-5-7-13(12)11-23-14/h4-7,10,14H,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPNYDMJSWVUPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)N(C)CC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide typically involves multiple steps:

Formation of Isochroman-3-ylmethyl Intermediate: This step involves the reaction of isochroman with a suitable alkylating agent to introduce the isochroman-3-ylmethyl group.

Pyrazole Ring Formation: The intermediate is then reacted with hydrazine derivatives to form the pyrazole ring.

Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Alkyl halides, sulfonates.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: Potential interactions with DNA could influence gene expression and cellular function.

Comparison with Similar Compounds

Core Heterocycle and Substitution Patterns

- Target Compound : Features a 1H-pyrazole-4-carboxamide core with methyl (1-position), methoxy (3-position), and N-(isochroman-3-ylmethyl)-N-methyl substituents.

- SI86 (): 3-Cyclohexyl-N-[4-(diethylamino)phenyl]-1H-pyrazole-4-carboxamide. Substituents include a cyclohexyl group (3-position) and a diethylaminophenyl group on the carboxamide nitrogen. Lacks the methoxy and isochroman groups .

- 3a (): 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide. Contains chloro, cyano, and phenyl groups, emphasizing halogenated and electron-withdrawing substituents .

Key Differences :

- The methoxy group in the target may improve solubility relative to halogenated derivatives (e.g., 3a–3p) but reduce metabolic stability compared to non-polar groups.

Functional Group Impact on Physicochemical Properties

*Predicted using fragment-based methods (e.g., methoxy contributes -0.3, isochroman +2.5).

Challenges :

- Introducing the isochroman group may complicate purification due to steric hindrance.

- Methoxy groups are generally stable under coupling conditions but may require protection during precursor synthesis.

Biological Activity

N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide is a compound of increasing interest due to its potential biological activities. The following sections summarize its synthesis, biological properties, and relevant case studies.

Synthesis of the Compound

The synthesis of this compound typically involves the reaction of isochroman derivatives with pyrazole and carboxamide functionalities. The process includes:

- Formation of Pyrazole Ring : Utilizing hydrazine derivatives to construct the pyrazole framework.

- Carboxamide Introduction : The carboxamide group is introduced through acylation reactions.

- Final Modifications : Structural optimization may involve various substitution patterns on the isochroman and pyrazole moieties to enhance biological activity.

Antiparasitic Activity

Recent studies have highlighted the compound's potential as an antiparasitic agent. For instance, related pyrazole derivatives have shown inhibitory effects against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism appears to involve interaction with cysteine proteases such as cruzipain, which is critical for the parasite's survival.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | TBD | Antiparasitic |

| Benznidazole (reference) | 18.71 ± 4.58 | Antiparasitic |

Cytotoxicity

In vitro studies assessing cytotoxicity on mammalian cell lines (e.g., Vero cells) indicate that many pyrazole derivatives exhibit low toxicity profiles. The compound's CC50 values were found to be greater than 500 µM, suggesting a favorable safety margin compared to standard drugs.

| Compound | CC50 (µM) | Toxicity Level |

|---|---|---|

| This compound | >500 | Low |

| Standard Drug (e.g., Benznidazole) | 160.51 - 479.66 | Moderate |

Anti-inflammatory Activity

Pyrazole derivatives are often evaluated for anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6 in various assays.

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | TBD | TBD |

| Dexamethasone (reference) | 76% (at 1 µM) | 86% (at 1 µM) |

Study on Pyrazole Derivatives

A comprehensive study involving a series of pyrazole derivatives revealed that structural modifications significantly influence their biological activities. For example, replacing certain functional groups led to enhanced trypanocidal activity against T. cruzi. This highlights the importance of chemical structure in determining efficacy.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins such as cruzipain. These studies suggest that specific interactions between the compound and active site residues are crucial for its inhibitory effects.

Q & A

Q. What are the critical parameters for optimizing the synthesis of N-(isochroman-3-ylmethyl)-3-methoxy-N,1-dimethyl-1H-pyrazole-4-carboxamide?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and condensation. Key parameters include:

- Temperature control : Reactions often proceed optimally between 50–80°C to avoid side reactions (e.g., hydrolysis of the methoxy group) .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Copper(I) bromide or cesium carbonate may accelerate coupling reactions .

- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation requires:

- NMR spectroscopy :

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 392.2 in related compounds) .

- IR spectroscopy : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodology:

- Functional group modulation : Replace the isochroman-3-ylmethyl group with other bicyclic moieties (e.g., tetrahydrothiophene derivatives) to assess target binding .

- Bioisosteric replacements : Substitute the methoxy group with ethoxy or trifluoromethoxy to study electronic effects on receptor interactions .

- In vitro assays : Test against enzyme targets (e.g., kinases) using fluorescence polarization or FRET-based assays. Compare IC₅₀ values with analogs .

Q. How should researchers resolve contradictions in spectral data or biological activity across studies?

Approaches include:

- Comparative analysis : Replicate synthesis using reported conditions (e.g., 35°C for 48 hours in DMSO ) to verify spectral consistency.

- Computational validation : Perform DFT calculations to predict NMR chemical shifts or docking scores (e.g., AutoDock Vina for target affinity ).

- Batch-to-batch purity checks : HPLC with UV detection (λ = 254 nm) identifies impurities >0.5% that may skew bioactivity .

Q. What strategies mitigate challenges in stereochemical control during synthesis?

- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to enforce enantioselectivity in amide bond formation .

- Dynamic resolution : Employ enzymes (e.g., lipases) for kinetic resolution of racemic intermediates .

- X-ray crystallography : Resolve absolute configuration of crystalline intermediates to guide stereochemical assignments .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to identify root causes?

Potential factors:

- Reagent quality : Trace moisture in solvents (e.g., DMF) can hydrolyze intermediates, reducing yields .

- Scale effects : Milligram-scale reactions may show higher yields due to efficient mixing vs. gram-scale .

- Workup variations : Acidic washes (e.g., HCl) may precipitate side products, altering isolated yields .

Q. Conflicting biological activity How to reconcile in vitro vs. in vivo results?

- Metabolic stability : Use liver microsomes to assess compound degradation (e.g., CYP450-mediated oxidation of the pyrazole ring) .

- Plasma protein binding : Measure unbound fraction via equilibrium dialysis; high binding (>95%) may reduce in vivo efficacy despite strong in vitro activity .

Methodological Recommendations

Q. Best practices for computational modeling of target interactions

- Molecular dynamics (MD) simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability .

- Free energy calculations : Use MM-GBSA to quantify contributions of hydrophobic vs. hydrogen-bonding interactions .

Q. Experimental design for mechanistic studies

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropy-driven (e.g., hydrophobic) vs. enthalpy-driven (e.g., H-bonding) interactions .

- Kinetic assays : Monitor time-dependent inhibition (e.g., pre-incubation with target enzyme) to identify slow-binding mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.